molecular formula C15H18N4O3S B4087271 N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B4087271
M. Wt: 334.4 g/mol
InChI Key: ZFDPDTYYTXVAAV-UHFFFAOYSA-N
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Description

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide typically involves the reaction of 1-ethylpropylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by nitration and acylation steps. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or acetic anhydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability. The use of automated reactors and advanced purification methods like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of new compounds with diverse functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Explored for its anticancer activity, particularly in the inhibition of certain cancer cell lines.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit the growth of unwanted plants and pests.

Mechanism of Action

The mechanism of action of N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: The disruption of key cellular pathways, such as those involved in cell division and metabolism, can lead to the inhibition of cell growth and proliferation, making it effective against certain types of cancer cells and microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide
  • N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Uniqueness

N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide is unique due to its specific structural features, such as the presence of the nitro group and the 1-ethylpropyl substituent. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and potential for scientific research and industrial use.

Properties

IUPAC Name

4-methyl-3-nitro-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-10(5-2)14-17-18-15(23-14)16-13(20)11-7-6-9(3)12(8-11)19(21)22/h6-8,10H,4-5H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDPDTYYTXVAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
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N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
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